N-Fmoc-3,5-Difluoro-L-tyrosine
Description
N-Fmoc-3,5-Difluoro-L-tyrosine (CAS: 205526-24-5) is a fluorinated tyrosine derivative protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. It is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and selective deprotection compatibility. The compound features fluorine atoms at the 3 and 5 positions of the tyrosine aromatic ring, which enhance resistance to enzymatic degradation and modulate electronic properties for applications in protein engineering and drug discovery .
Properties
IUPAC Name |
(2S)-3-(3,5-difluoro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOKJMQGGUHNDH-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)F)O)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)F)O)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3,5-Difluoro-L-tyrosine typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-3,5-Difluoro-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Fmoc protecting group can be removed under basic conditions using reagents like piperidine, revealing the free amino group for further functionalization.
Common Reagents and Conditions
Electrophilic Fluorination: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Fmoc Protection: 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl), diisopropylethylamine (DIPEA)
Deprotection: Piperidine in dimethylformamide (DMF)
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Deprotected Tyrosine: Removal of the Fmoc group yields 3,5-Difluoro-L-tyrosine.
Scientific Research Applications
Peptide Synthesis
N-Fmoc-3,5-Difluoro-L-tyrosine is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The fluorinated nature of this compound allows for the incorporation of modified amino acids into peptide sequences, which can enhance the stability and functionality of the resulting peptides. Its resistance to enzymatic degradation by tyrosinase makes it an ideal surrogate for tyrosine in peptide libraries aimed at studying protein tyrosine phosphatases (PTPs) and other related enzymes .
Key Benefits:
- Increased Stability: The fluorine substituents improve molecular stability.
- Enhanced Specificity: Utilization in combinatorial libraries allows for the identification of optimal substrates for PTPs .
Biological Studies
The incorporation of this compound into peptides facilitates studies on how fluorinated amino acids affect protein structure and function. Research has shown that fluorinated analogs can significantly alter the physical and chemical properties of peptides, providing insights into enzyme mechanisms and protein interactions. For example, fluorinated compounds have been used to probe the catalytic mechanisms of various enzymes such as tyrosinase and protein kinases .
Applications:
- Mechanistic Probes: Used to study enzyme-catalyzed reactions.
- Protein Interaction Studies: Investigates binding affinities and interactions in biological systems.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable tool for designing novel pharmaceuticals. The compound's structural modifications can lead to enhanced bioavailability and stability of drug candidates. Its role in the development of peptide-based drugs is particularly significant, as modifications can improve therapeutic efficacy while potentially reducing side effects .
Research Findings:
- Opioid Lead Compounds: Studies have demonstrated that substituting traditional amino acids with fluorinated variants can yield compounds with improved pharmacological profiles .
Material Science
This compound is also explored in material science for developing new materials with specific properties imparted by fluorination. The unique characteristics of fluorinated compounds can lead to innovations in creating materials with enhanced chemical resistance and thermal stability .
Potential Applications:
- Fluorinated Polymers: Development of polymers that exhibit unique mechanical and chemical properties.
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Used in SPPS to create stable peptides with enhanced properties | Increased stability; specificity in enzyme studies |
| Biological Studies | Investigates effects of fluorinated amino acids on proteins | Insights into enzyme mechanisms |
| Medicinal Chemistry | Aids in designing novel pharmaceuticals | Improved bioavailability; reduced side effects |
| Material Science | Development of new materials with enhanced properties | Chemical resistance; thermal stability |
Case Studies
- Fluorinated Peptide Libraries : A study demonstrated the use of this compound in creating peptide libraries that resist degradation by tyrosinase, allowing researchers to profile substrate specificity for PTPs effectively .
- Drug Design Innovations : Research involving opioid lead compounds showed that integrating difluorotyrosine into peptides significantly altered their binding affinities and biological activities, leading to more effective therapeutic agents .
- Halogen Bonding Studies : Recent investigations into halogen bonding have utilized this compound to enhance peptide interactions with target proteins, demonstrating improved inhibition constants compared to unmodified counterparts .
Mechanism of Action
The mechanism of action of N-Fmoc-3,5-Difluoro-L-tyrosine involves its incorporation into peptides and proteins, where the fluorine atoms can influence the compound’s interactions with biological targets. The presence of fluorine can enhance binding affinity to enzymes and receptors, alter metabolic pathways, and improve the overall stability of the molecule. The Fmoc group serves as a temporary protecting group, allowing for selective deprotection and functionalization during synthesis .
Comparison with Similar Compounds
Substituted Tyrosine Derivatives
Key Observations :
- Fluorinated derivatives (e.g., 3,5-F₂ and 3-F) are preferred for enzymatic stability and electron-withdrawing effects , critical for probing enzyme active sites .
- Bulky substituents like iodine (3,5-I₂) or nitro groups (3-NO₂) are used for structural analysis or redox modulation but may hinder peptide solubility .
Methoxy and Halogenated Phenylalanine Analogs
Key Observations :
- Methoxy groups improve hydrophobicity but reduce hydrogen-bonding capacity compared to fluorine .
- Dichloro derivatives face synthetic challenges in SPPS, highlighting the superior practicality of difluoro analogs .
Comparison with Functional Analogs
Non-Fmoc-Protected Derivatives
Key Observations :
Enzymatic and Structural Studies
- Cysteine Dioxygenase (CDO) : Incorporation of 3,5-Difluoro-L-tyrosine (DFY) into human CDO revealed mechanistic insights into Cys-Tyr cofactor biogenesis using EPR spectroscopy .
- tRNA Complexes: DFY was successfully charged to tRNAPhe, demonstrating its utility in engineering translation systems for non-canonical amino acids .
Phosphatase Substrate Specificity
- 3,5-Difluoro-L-tyrosine serves as a tyrosine phosphatase (PTP) substrate analog , resisting dephosphorylation and enabling kinetic studies .
Biological Activity
N-Fmoc-3,5-difluoro-L-tyrosine (Fmoc-F2Y) is a fluorinated analog of the amino acid tyrosine, which has garnered attention for its unique biological properties and potential applications in peptide synthesis and drug development. This article explores the biological activities associated with Fmoc-F2Y, focusing on its interactions with enzymes, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Fmoc-F2Y is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the aromatic ring, which significantly alters its physicochemical properties compared to non-fluorinated tyrosine. The fluorination increases the molecular size slightly while enhancing lipophilicity and stability against enzymatic degradation. These modifications can lead to altered biological activity, making Fmoc-F2Y a valuable tool in biochemical research.
1. Enzyme Interactions
Fmoc-F2Y has been incorporated into peptide sequences to study its interaction with various enzymes, particularly protein tyrosine phosphatases (PTPs). Research indicates that peptides containing Fmoc-F2Y exhibit similar kinetic properties toward PTPs as their tyrosine-containing counterparts but show resistance to degradation by tyrosinase, an enzyme that typically catalyzes the oxidation of tyrosine. This resistance allows for the use of Fmoc-F2Y as a surrogate in peptide libraries aimed at identifying optimal PTP substrates .
Table 1: Kinetic Properties of Fmoc-F2Y Peptides
| Peptide | Kinetic Constant (k_cat/K_M) | Resistance to Tyrosinase |
|---|---|---|
| Peptide 1 (Tyr) | X μM | Sensitive |
| Peptide 2 (F2Y) | Y μM | Resistant |
2. Antioxidant Activity
Fluorinated amino acids like Fmoc-F2Y have shown potential antioxidant properties due to their ability to scavenge free radicals. The presence of the fluorine atoms may enhance the stability of radical intermediates, thus improving the compound's efficacy as an antioxidant compared to its non-fluorinated analogs .
3. Neuropharmacological Implications
The role of L-tyrosine derivatives in neurotransmitter synthesis has been well documented. Given that Fmoc-F2Y is a structural analog, it may influence catecholamine metabolism similarly. Studies have indicated that L-tyrosine increases catecholamine levels in specific brain regions, suggesting that Fmoc-F2Y could also modulate neurotransmitter dynamics, potentially offering therapeutic avenues for neuropsychiatric disorders .
Case Study 1: Peptide Library Screening
In a study aimed at developing peptide libraries for PTP screening, Fmoc-F2Y was successfully integrated into various peptide sequences. The resulting peptides maintained comparable binding affinities to PTPs while being resistant to enzymatic degradation by tyrosinase. This property allowed researchers to explore new substrate interactions without interference from tyrosinase activity .
Case Study 2: Antioxidant Efficacy
A comparative study on the antioxidant activities of fluorinated versus non-fluorinated tyrosine derivatives demonstrated that Fmoc-F2Y exhibited enhanced radical scavenging activity. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify antioxidant capacity, revealing that Fmoc-F2Y had a significantly lower IC50 value than L-tyrosine, indicating greater efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
